molecular formula C7H6F3NO B6600855 1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1422453-70-0

1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No. B6600855
CAS RN: 1422453-70-0
M. Wt: 177.12 g/mol
InChI Key: GLUQVIPJISLHNB-UHFFFAOYSA-N
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Description

The compound “1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one” is a part of a series of novel compounds that were designed and synthesized for research work on the development of new Protoporphyrinogen Oxidase (PPO) inhibiting herbicides .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) was used as a trifluoromethoxylation reagent . Another study identified pyridine N-oxide as the reagent of choice for the formation of a reducible TFAA adduct .


Chemical Reactions Analysis

The compound “1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one” can undergo various chemical reactions. For instance, it can participate in C-H trifluoromethoxylation of arenes and heteroarenes . It can also undergo nucleophilic trifluoromethoxylation of alkyl iodides or bromides .

Safety and Hazards

The safety and hazards associated with “1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one” are not specified in the available resources .

Future Directions

The development of new PPO-inhibiting herbicides, including “1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one”, is a promising area of research. These compounds could potentially be used to control weeds in various crops .

properties

IUPAC Name

1-methyl-6-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-11-5(7(8,9)10)3-2-4-6(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUQVIPJISLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one

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